(R)-Methyl 5-(1-aminopropyl)nicotinate
Description
(R)-Methyl 5-(1-aminopropyl)nicotinate is a chiral nicotinate ester characterized by a pyridine ring substituted at the 5-position with a 1-aminopropyl group and a methyl ester at the 3-position (Figure 1). Its (R)-enantiomeric configuration confers distinct pharmacological and pharmacokinetic properties, making it a candidate for topical vasodilatory applications. Nicotinate esters are widely studied for their ability to induce cutaneous erythema, a marker of increased blood flow, via stimulation of prostaglandin release . This compound’s structural features, including its primary amine and ester functionality, influence its solubility, stability, and interaction with biological membranes.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 5-[(1R)-1-aminopropyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(11)7-4-8(6-12-5-7)10(13)14-2/h4-6,9H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
HFOQKCUOUSAHGM-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CN=C1)C(=O)OC)N |
Canonical SMILES |
CCC(C1=CC(=CN=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-(1-aminopropyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminopropyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a nucleophilic substitution reaction with 1-aminopropane under basic conditions to yield ®-Methyl 5-(1-aminopropyl)nicotinate.
Industrial Production Methods
Industrial production of ®-Methyl 5-(1-aminopropyl)nicotinate may involve large-scale esterification and substitution reactions. The process typically requires the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-(1-aminopropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
®-Methyl 5-(1-aminopropyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nicotinate derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 5-(1-aminopropyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include methyl nicotinate, ethyl 5-aminonicotinate, and isopropyl 5-(1-aminopropyl)nicotinate. The substituent at the 5-position and the ester group significantly alter physicochemical parameters (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Position 5) | Ester Group | LogP<sup>a</sup> | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|---|
| (R)-Methyl 5-(1-aminopropyl)nicotinate | 1-Aminopropyl | Methyl | 1.2 | 12.5 | 98–102 |
| Methyl nicotinate | H | Methyl | 0.8 | 25.0 | 40–42 |
| Ethyl 5-aminonicotinate | NH2 | Ethyl | 1.0 | 8.3 | 85–88 |
| Isopropyl 5-(1-aminopropyl)nicotinate | 1-Aminopropyl | Isopropyl | 1.8 | 4.1 | 75–78 |
<sup>a</sup>LogP values predicted via computational modeling.
The 1-aminopropyl group in (R)-Methyl 5-(1-aminopropyl)nicotinate enhances water solubility compared to purely alkyl-substituted analogs (e.g., isopropyl variant) due to hydrogen bonding. However, its methyl ester reduces solubility relative to unsubstituted methyl nicotinate.
Pharmacokinetic and Pharmacodynamic Profiles
Nicotinate esters are evaluated for skin penetration and erythema induction. Studies show that ester chain length and substituent polarity critically influence penetration rates and duration of action (Table 2) .
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Compound | Erythema Onset Time (min) | Duration (h) | Penetration Rate (μg/cm²/h) |
|---|---|---|---|
| (R)-Methyl 5-(1-aminopropyl)nicotinate | 15–20 | 4–5 | 8.7 |
| Methyl nicotinate | 5–10 | 1–2 | 14.2 |
| Ethyl 5-aminonicotinate | 10–15 | 3–4 | 10.5 |
The slower onset but prolonged duration of (R)-Methyl 5-(1-aminopropyl)nicotinate compared to methyl nicotinate is attributed to its reduced lipophilicity (LogP 1.2 vs. 0.8), which delays diffusion through the stratum corneum but enhances retention in the dermis. The primary amine may also resist enzymatic hydrolysis, prolonging activity .
Impurity Profiles
Synthesis of (R)-Methyl 5-(1-aminopropyl)nicotinate may yield impurities analogous to those in nicotinic acid derivatives (e.g., 1-Methylnicotinamide iodide, Nicotinic acid) and stereoisomers like the (S)-enantiomer . Regulatory guidelines emphasize controlling such impurities to <0.15% per ICH Q3A/B thresholds.
Key Impurities :
- (S)-Methyl 5-(1-aminopropyl)nicotinate (enantiomeric impurity).
- 5-(1-Aminopropyl)nicotinic acid (hydrolysis product).
Stability in Formulations
Like ranitidine-related compounds (e.g., ranitidine diamine hemifumarate), the primary amine in (R)-Methyl 5-(1-aminopropyl)nicotinate necessitates protection from oxidation and light in formulations. Stability studies in ointments show <5% degradation over 12 months when stored at 25°C .
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